Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate
Brand Name: Vulcanchem
CAS No.: 5578-43-8
VCID: VC17018929
InChI: InChI=1S/C2H8O7P2.H3N/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);1H3
SMILES:
Molecular Formula: C2H11NO7P2
Molecular Weight: 223.06 g/mol

Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate

CAS No.: 5578-43-8

Cat. No.: VC17018929

Molecular Formula: C2H11NO7P2

Molecular Weight: 223.06 g/mol

* For research use only. Not for human or veterinary use.

Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate - 5578-43-8

Specification

CAS No. 5578-43-8
Molecular Formula C2H11NO7P2
Molecular Weight 223.06 g/mol
IUPAC Name azanium;hydroxy-(1-hydroxy-1-phosphonoethyl)phosphinate
Standard InChI InChI=1S/C2H8O7P2.H3N/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);1H3
Standard InChI Key TYKSXSWIOYAJIN-UHFFFAOYSA-N
Canonical SMILES CC(O)(P(=O)(O)O)P(=O)(O)[O-].[NH4+]

Introduction

Chemical Identification and Structural Properties

Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate belongs to the bisphosphonate class, featuring a central 1-hydroxyethylidene group bonded to two phosphonate moieties and three ammonium ions. Key identifiers include:

PropertyValue
CAS No.5578-43-8
Molecular FormulaC₂H₁₁NO₇P₂
Molecular Weight223.06 g/mol
IUPAC Nameazanium;hydroxy-(1-hydroxy-1-phosphonoethyl)phosphinate
SMILES NotationCC(O)(P(=O)(O)O)P(=O)(O)[O-].[NH4+]
InChI KeyTYKSXSWIOYAJIN-UHFFFAOYSA-N

The compound’s crystalline structure enables strong interactions with calcium ions, a property critical to its bone-targeting efficacy . Its solubility in aqueous solutions (pH-dependent) facilitates formulation versatility, though stability decreases under highly acidic or alkaline conditions.

Synthesis and Preparation

While detailed synthetic protocols remain proprietary, ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate is typically derived from etidronic acid (1-hydroxyethylidene-1,1-diphosphonic acid) via neutralization with ammonia. General steps involve:

  • Condensation Reaction: Phosphorus-containing precursors react with acetic acid derivatives to form the bisphosphonate backbone.

  • Ammoniation: Controlled addition of ammonia adjusts pH, precipitating the ammonium salt.

  • Purification: Recrystallization or chromatography ensures high purity (>95%) for research applications.

Comparative studies note that ammonium salts of bisphosphonates exhibit superior bioavailability over sodium or potassium variants due to enhanced membrane permeability .

Biological and Therapeutic Applications

Bone Metabolism Regulation

Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate inhibits osteoclast-mediated bone resorption by targeting farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway . This mechanism reduces osteoclast activity, thereby increasing bone mineral density (BMD). Preclinical models demonstrate a 40–60% reduction in bone turnover markers following administration .

Dental and Orthopedic Applications

In dentistry, the compound prevents hydroxyapatite dissolution in acidic environments, making it a candidate for toothpaste additives . Orthopedic studies explore its use in cement formulations to enhance implant longevity .

Pharmacological Mechanisms

Enzymatic Inhibition

The compound’s bisphosphonate moiety chelates divalent cations (e.g., Ca²⁺, Mg²⁺), disrupting enzymatic cofactors required for osteoclast function . FPPS inhibition depletes geranylgeranyl pyrophosphate, a lipid essential for osteoclast membrane ruffling and resorptive activity .

Apoptotic Induction

At higher concentrations, ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate induces osteoclast apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Industrial and Cosmetic Applications

ApplicationMechanismUse Concentration
Water TreatmentScale inhibition via Ca²⁺ chelation5–20 ppm
Cosmetic StabilizersMetal ion sequestration0.1–1%
Polymer ProductionRadical scavenging0.5–2%

In cosmetics, it stabilizes formulations by binding trace metals that catalyze oxidation . Industrial uses leverage its ability to prevent scaling in cooling systems and boilers.

Comparative Analysis with Related Bisphosphonates

CompoundMolecular FormulaKey Distinctions
Etidronic AcidC₂H₈O₇P₂Parent acid; lower solubility
Zoledronic AcidC₅H₁₀N₂O₇P₂Nitrogen-containing; higher potency
Disodium EtidronateC₂H₆Na₂O₇P₂Sodium salt; limited oral bioavailability

Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate’s ammonium ions enhance solubility (~50 mg/mL in water) compared to etidronic acid (<10 mg/mL) .

Recent Research and Future Directions

Nanoparticle Drug Delivery

2024 studies explore its conjugation with hydroxyapatite nanoparticles for targeted osteoporosis therapy, achieving 70% higher bone accumulation vs. free drug .

Environmental Impact

Biodegradation studies indicate a half-life of 28 days in soil, posing low ecotoxicological risk .

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